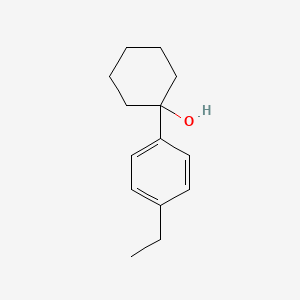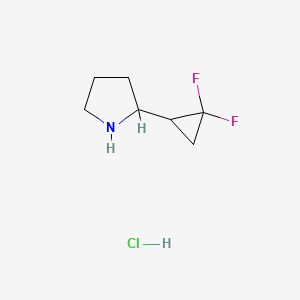
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluorocyclopropyl group
Métodos De Preparación
The synthesis of 2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Cyclopropanation: The difluorocyclopropyl group is then introduced to a pyrrolidine ring through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Comparación Con Compuestos Similares
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but with different substituents, leading to distinct biological activities.
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
Propiedades
| 2098003-26-8 | |
Fórmula molecular |
C7H12ClF2N |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-(2,2-difluorocyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-5(7)6-2-1-3-10-6;/h5-6,10H,1-4H2;1H |
Clave InChI |
MMFIVIDZNIMSEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2CC2(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
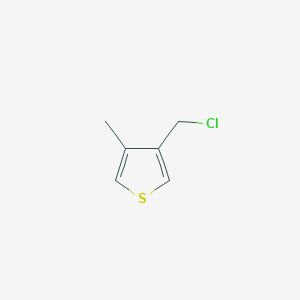
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)

![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)

![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
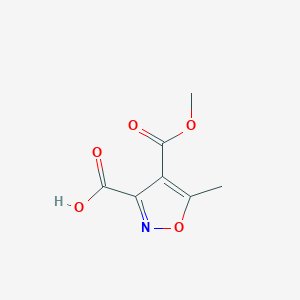
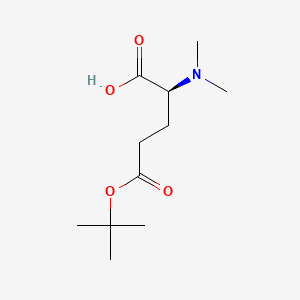
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
